

Measuring Intracellular Calcium Dynamics Using Fura-2: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Fura Red	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Fura-2, a ratiometric fluorescent indicator, for the quantitative measurement of intracellular calcium ([Ca²+]i). The protocols outlined below are intended for professionals in research and drug development who are investigating cellular signaling pathways and physiological responses mediated by calcium.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.[1] The ability to accurately measure dynamic changes in [Ca²⁺]i is crucial for understanding these fundamental biological events. Fura-2, a high-affinity Ca²⁺ indicator, has been a cornerstone of intracellular calcium measurement for decades.[2] Its ratiometric properties allow for precise quantification of [Ca²⁺]i, largely independent of experimental variables such as dye concentration, cell thickness, and photobleaching.[1][3][4]

Fura-2 is introduced to cells in its acetoxymethyl (AM) ester form, Fura-2 AM, which is membrane-permeable.[3][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active Fura-2 molecule in the cytoplasm.[1][3][6] The fluorescence excitation spectrum of Fura-2 shifts upon binding to Ca²⁺. It is excited at approximately 340 nm when bound to calcium and at 380 nm in its calcium-free form, with both



forms emitting light at around 510 nm.[1][2][3] By calculating the ratio of the fluorescence intensities at these two excitation wavelengths, the intracellular calcium concentration can be accurately determined.

Key Spectral and Chemical Properties of Fura-2

The following table summarizes the essential quantitative data for Fura-2, which is critical for experimental setup and data analysis.

Parameter	Value	Reference
Excitation Wavelength (Ca ²⁺ -bound)	~340 nm	[1][2][3]
Excitation Wavelength (Ca ²⁺ - free)	~380 nm	[1][2][3]
Emission Wavelength	~510 nm	[1][2][3]
Dissociation Constant (Kd) for Ca ²⁺	~145 nM (in vitro)	[4]
~224 nM (in situ)	[7]	

Note: The in situ Kd can vary depending on the cellular environment and should be determined empirically if absolute calcium concentrations are required.

Experimental Protocols

I. Fura-2 AM Loading Protocol for Adherent Cells

This protocol describes the steps for loading adherent cells with Fura-2 AM.

- Reagent Preparation:
 - Fura-2 AM Stock Solution (1-5 mM): Dissolve 50 μg of Fura-2 AM in 10-50 μL of anhydrous dimethyl sulfoxide (DMSO).[8][9] Vortex to ensure complete dissolution. Store aliquots at -20°C, protected from light and moisture.[8]



- Pluronic® F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic® F-127 in 10 mL of DMSO. This non-ionic detergent aids in the dispersion of the water-insoluble Fura-2 AM in aqueous media.[9]
- Probenecid Stock Solution (250 mM): Dissolve probenecid in an equal molar amount of NaOH and bring to the final volume with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified Fura-2 from the cells.[9][10]
- Loading Buffer: Prepare a physiological buffer of choice (e.g., HBSS) containing 1-5 μM Fura-2 AM, 0.02-0.04% Pluronic® F-127, and 1-2.5 mM probenecid.[9][10] It is recommended to mix the Fura-2 AM and Pluronic® F-127 in DMSO before diluting in the buffer.

Cell Preparation:

- Plate cells on coverslips or in imaging-compatible microplates to an appropriate confluency (typically 70-90%).
- On the day of the experiment, remove the culture medium.

Dye Loading:

- Gently wash the cells twice with the physiological buffer.
- Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[9] The optimal loading time and temperature should be determined empirically for each cell type.[9][11]
- Washing and De-esterification:
 - Remove the loading buffer and wash the cells two to three times with the physiological buffer (containing probenecid, if used) to remove extracellular Fura-2 AM.[9]
 - Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[9]



II. Ratiometric Calcium Imaging Protocol

This protocol outlines the procedure for acquiring ratiometric fluorescence data.

- · Microscope Setup:
 - Use an inverted fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, a dichroic mirror, an emission filter centered around 510 nm, and a sensitive camera (e.g., sCMOS or EMCCD).[3]
 - Allow the light source to warm up for stable output.
- Image Acquisition:
 - Place the coverslip with Fura-2-loaded cells in an imaging chamber on the microscope stage.
 - Focus on the cells and acquire images alternately at 340 nm and 380 nm excitation. The emission is collected at 510 nm for both excitation wavelengths.[12]
 - Set the image acquisition frequency based on the expected kinetics of the calcium signal.
 [8]
 - Establish a baseline fluorescence ratio before stimulating the cells.
 - Apply the experimental stimulus (e.g., agonist, drug candidate) and continue to record the fluorescence changes.

III. In Situ Calibration Protocol

To convert the fluorescence ratio to absolute intracellular calcium concentrations, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[6][13]

Reagent Preparation:



- Zero Calcium Buffer: A physiological buffer containing a calcium chelator such as 10 mM
 EGTA.
- Saturating Calcium Buffer: A physiological buffer containing a high concentration of calcium, for example, 10 mM CaCl₂.[6]
- Calcium Ionophore Stock Solution: A 10 mM stock solution of a calcium ionophore like 4-Bromo A23187 or ionomycin in DMSO.[6]
- Determination of Rmax:
 - After recording the experimental data, perfuse the cells with the saturating calcium buffer.
 - Add the calcium ionophore (final concentration 5-10 μM) to the buffer to equilibrate the intracellular and extracellular calcium concentrations.
 - Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.
- Determination of Rmin:
 - Thoroughly wash the cells with the zero calcium buffer.
 - Record the stable, minimum 340/380 nm fluorescence ratio in the presence of the ionophore. This value represents Rmin.[6]

Data Analysis and Ratio Calculation

The intracellular calcium concentration is calculated using the Grynkiewicz equation:[8][14]

$$[Ca^{2+}]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)$$

Where:

- [Ca²⁺]i is the intracellular free calcium concentration.
- Kd is the dissociation constant of Fura-2 for Ca²⁺.[4]
- R is the experimentally measured ratio of fluorescence intensities (F340/F380).



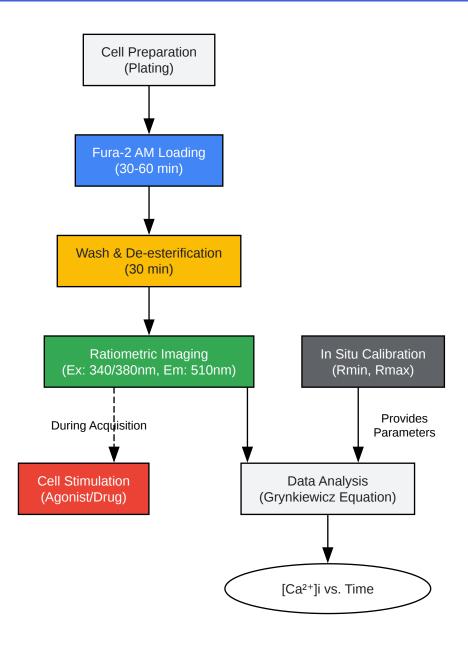
- Rmin is the ratio in the absence of calcium.[6][8]
- Rmax is the ratio at saturating calcium concentrations.[6][8]
- (Sf2 / Sb2) is the ratio of fluorescence intensities at 380 nm excitation in zero and saturating calcium conditions, respectively.[13]

Data Analysis Steps:

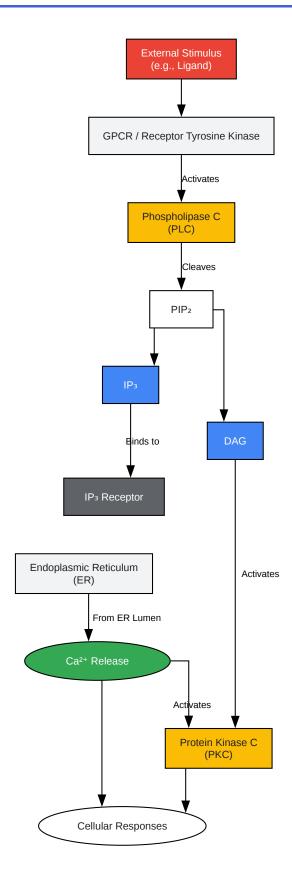
- Background Subtraction: For each time point, subtract the background fluorescence from the images acquired at 340 nm and 380 nm.[15][16]
- Region of Interest (ROI) Selection: Define ROIs over individual cells or specific subcellular regions.[4][8]
- Ratio Calculation: For each ROI at each time point, calculate the ratio (R) of the average fluorescence intensity from the 340 nm image to that of the 380 nm image.
- Conversion to [Ca²⁺]i: Use the Grynkiewicz equation with the experimentally determined R, Rmin, Rmax, and the appropriate Kd and (Sf2/Sb2) values to calculate the absolute intracellular calcium concentration.

Visualizing Workflows and Pathways Fura-2 Calcium Imaging Workflow

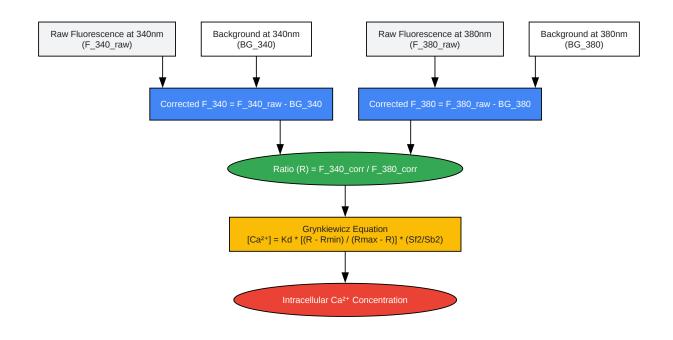












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